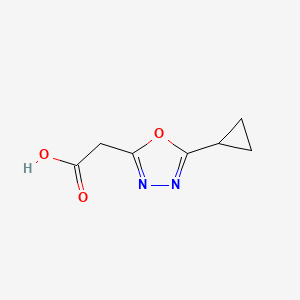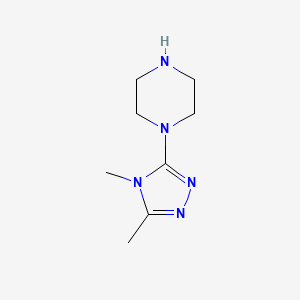![molecular formula C15H16ClNO2 B3033428 4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol CAS No. 1021007-28-2](/img/structure/B3033428.png)
4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol
Description
The compound "4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol" is a chlorinated derivative of 4-methoxyphenol, which is a model of metabolites of chlorophenolic compounds. These types of compounds are of interest due to their potential biological activities, including antimicrobial and antidiabetic properties, as well as their interactions with DNA, which may indicate potential as anticancer agents .
Synthesis Analysis
The synthesis of chlorinated 4-methoxyphenols, which are structurally related to the compound , involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The purity and structure of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectrometry . Similarly, the synthesis of various 4-aminophenol derivatives, including those with chloro groups, is achieved through condensation reactions, as demonstrated by the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol, has been investigated using X-ray diffraction and spectral methods like IR, NMR, and UV-Vis spectrometry. Density functional theory (DFT) calculations are also employed to predict the structural geometry, vibration frequencies, and chemical shifts, which are then compared with experimental data .
Chemical Reactions Analysis
The reactivity of chlorinated 4-methoxyphenols can be inferred from studies on similar compounds. For instance, the interaction of Schiff bases with DNA has been explored, indicating that these compounds can bind to DNA via non-covalent interactions, which may include electrostatic and intercalative binding . Additionally, the antioxidant properties of these compounds are evaluated using methods like the DPPH radical method, which assesses their ability to act as free radical scavengers .
Physical and Chemical Properties Analysis
The physical properties of related Schiff base compounds, such as melting points and solubility, are characterized through various methods, including FTIR, GC-MS, and H-NMR. These compounds typically exhibit specific spectral features, such as the imine group absorption, and have been found to be slightly soluble in water and completely soluble in NaOH . The chemical properties, such as antioxidant activity, are quantified using assays like the DPPH method, which provides information on the compound's efficacy as an antioxidant .
properties
IUPAC Name |
4-chloro-2-[[(2-methoxyphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,17-18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZFLXSCUWPMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033347.png)
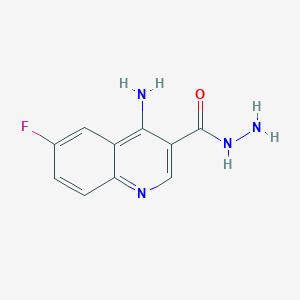
![2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033349.png)
![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)
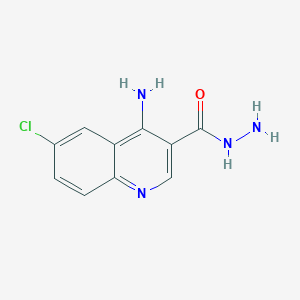
![3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033352.png)
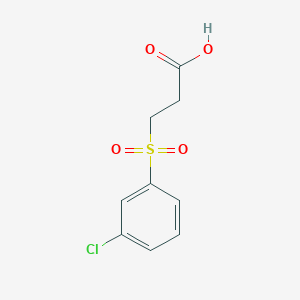
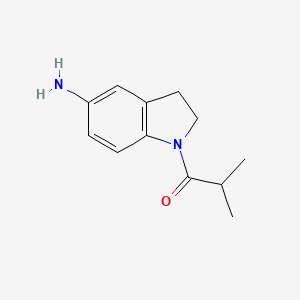
![2-[3-(2,2-Dimethylpropanamido)phenyl]acetic acid](/img/structure/B3033358.png)
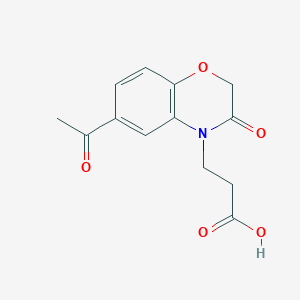
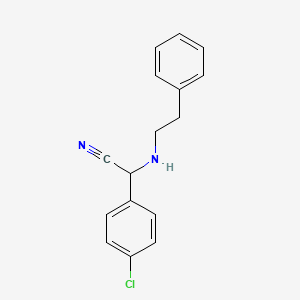
![3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3033362.png)
